Cas no 2098074-41-8 (6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring both pyrazole and tetrahydropyrimidine moieties, offering unique structural and functional properties. Its molecular architecture suggests potential utility in pharmaceutical and agrochemical research, particularly due to the presence of multiple reactive sites for further derivatization. The compound's stability and solubility profile make it suitable for synthetic applications in medicinal chemistry, where it may serve as a scaffold for developing bioactive molecules. Its well-defined crystalline structure ensures consistent purity and reproducibility in laboratory settings. Further studies may explore its role as an intermediate in the synthesis of more complex heterocyclic systems.
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
2098074-41-8 structure
Product Name:6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:2098074-41-8
MF:C11H14N4O2
MW:234.254461765289
CID:5728129
PubChem ID:122239127
Update Time:2025-10-30

6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 6-(1,5-dimethylpyrazol-3-yl)-3-ethyl-1H-pyrimidine-2,4-dione
    • 2098074-41-8
    • F1967-7449
    • 6-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione
    • starbld0025862
    • AKOS040812104
    • 2,4(1H,3H)-Pyrimidinedione, 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-
    • Inchi: 1S/C11H14N4O2/c1-4-15-10(16)6-8(12-11(15)17)9-5-7(2)14(3)13-9/h5-6H,4H2,1-3H3,(H,12,17)
    • InChI Key: OPGIEKHRQFQCEB-UHFFFAOYSA-N
    • SMILES: O=C1NC(=CC(N1CC)=O)C1C=C(C)N(C)N=1

Computed Properties

  • Exact Mass: 234.11167570g/mol
  • Monoisotopic Mass: 234.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • pka: 8.59±0.40(Predicted)

6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

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Additional information on 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Introduction to 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 2098074-41-8)

The compound 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 2098074-41-8) represents a significant advancement in the field of medicinal chemistry and pharmacology. This heterocyclic molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of both pyrazole and tetrahydropyrimidine moieties in its framework suggests potential applications in the development of novel therapeutic agents.

Structurally, the compound is characterized by a fused system of 1,5-dimethyl-1H-pyrazole and tetrahydropyrimidine, linked through an ethyl substituent at the 3-position of the pyrazole ring. The 2,4-dione functionality further enhances its molecular complexity, providing multiple sites for interaction with biological targets. This structural motif has been strategically designed to modulate specific pharmacophores, making it a valuable scaffold for drug discovery.

In recent years, there has been a growing interest in exploring the therapeutic potential of pyrazole derivatives due to their diverse biological activities. Pyrazole-based compounds have shown promise in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The dimethyl substitution on the pyrazole ring not only influences the electronic properties of the molecule but also contributes to its solubility and bioavailability.

The tetrahydropyrimidine core is another critical component of this compound, known for its role in enhancing binding affinity to biological targets. This moiety is frequently employed in medicinal chemistry due to its ability to form stable hydrogen bonds and hydrophobic interactions with receptors. The ethyl group at the 3-position serves as a linker between the pyrazole and tetrahydropyrimidine rings, optimizing spatial orientation for maximum efficacy.

The 2,4-dione group is particularly noteworthy as it introduces a polar region into the molecule, which can improve solubility and metabolic stability. This feature is crucial for drug development, as it ensures better absorption and reduced degradation in vivo. Additionally, the dione functionality can participate in various chemical reactions, allowing for further derivatization and customization of the compound.

Recent studies have highlighted the potential of this compound as a lead candidate for therapeutic intervention. In vitro assays have demonstrated its ability to inhibit specific enzymes and receptors involved in pathological processes. For instance, preliminary research suggests that it may exhibit inhibitory activity against kinases and other enzymes relevant to cancer progression. Furthermore, its interaction with cellular pathways associated with inflammation has been explored, indicating potential applications in treating inflammatory disorders.

The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been instrumental in constructing the complex molecular framework efficiently.

The pharmacokinetic profile of this compound is another area of active investigation. Studies are being conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for understanding how the compound behaves within the body and for optimizing dosing regimens. Preliminary data suggest favorable pharmacokinetic characteristics that could enhance its clinical utility.

One of the most exciting aspects of this research is the potential for structure-based drug design. By leveraging computational modeling techniques such as molecular docking and virtual screening, researchers can predict how this compound interacts with biological targets at an atomic level. This approach allows for rapid identification of promising analogs with improved potency and selectivity.

The development of novel therapeutic agents often requires interdisciplinary collaboration between chemists、biologists、pharmacologists,and clinicians。The work on 6-(1,5-dimethyl-lH-pyrazol -3 -yl)-3 -ethyl-l,2,3,4 -tetrahydropyrimidine -2,4 -dione exemplifies this collaborative effort,as it bridges fundamental chemical research with applied medicinal chemistry。By combining synthetic expertise with biological evaluation,researchers are paving the way for next-generation treatments that address unmet medical needs。

Future directions in this research include exploring derivative compounds that may exhibit enhanced activity or reduced side effects。Modifications to key functional groups,such as introducing additional substituents or altering stereochemistry,could lead to significant improvements in therapeutic efficacy。Additionally,investigations into combination therapies involving this compound with other drugs are being considered to maximize treatment outcomes。

The impact of this research extends beyond academic curiosity;it holds promise for improving human health by contributing to the discovery of new medicines。As our understanding of disease mechanisms continues to evolve,compounds like 6-(l ,5-dimethyl-lH-pyrazol -3 -yl)-3 -ethyl-l ,2 ,3 ,4 -tetrahydropyrimidine -2 ,4 -dione will play an increasingly important role in developing innovative therapeutic strategies。

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